3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid

説明

Molecular Architecture and Iupac Nomenclature

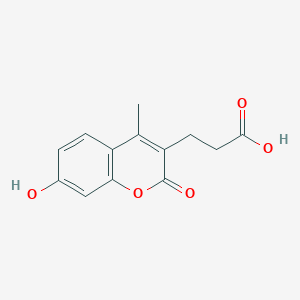

The molecular structure of this compound consists of a benzopyran core system with specific substitution patterns that define its chemical identity. The compound features a 2H-chromen-2-one scaffold, commonly known as the coumarin backbone, which serves as the fundamental structural framework. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid, reflecting the precise positioning of functional groups within the molecular architecture.

The core structural elements include a seven-membered lactone ring fused to a benzene ring, creating the characteristic benzopyran system. At position 7 of the benzene ring, a hydroxyl group provides phenolic character, while position 4 bears a methyl substituent that influences both steric and electronic properties. The propionic acid chain extends from position 3 of the coumarin nucleus, creating a three-carbon aliphatic linker terminated by a carboxyl group. This specific arrangement results in a molecular formula of C12H10O5, distinguishing it from related compounds such as the corresponding acetic acid derivative with formula C12H10O5.

The molecular weight calculations indicate a value of approximately 234.20 daltons for the free acid form, derived from structural analysis of related ester derivatives. The presence of multiple functional groups creates opportunities for diverse intermolecular interactions, including hydrogen bonding through both the phenolic hydroxyl and carboxylic acid moieties. The planar nature of the coumarin ring system contributes to π-π stacking interactions, while the flexible propionic acid chain allows for conformational adaptability in different chemical environments.

Crystallographic Characterization and Conformational Analysis

Crystallographic studies of related coumarin derivatives provide insights into the solid-state organization and conformational preferences of this compound. The ethyl ester analog exhibits specific three-dimensional arrangements that inform our understanding of the parent acid structure. The coumarin ring system adopts a planar conformation typical of aromatic lactones, with the benzene and pyrone rings maintaining coplanarity to maximize conjugation effects.

The propionic acid side chain demonstrates conformational flexibility, allowing for multiple rotameric states around the carbon-carbon bonds connecting the chain to the coumarin nucleus. This flexibility becomes particularly important in biological systems where the compound may adopt different conformations to interact with various molecular targets. The hydroxyl group at position 7 participates in intramolecular hydrogen bonding networks that can influence the overall molecular geometry and stability.

Thermal analysis indicates that related compounds in this family exhibit melting points in the range of 268 degrees Celsius, suggesting significant intermolecular interactions in the crystalline state. The crystalline packing arrangements are stabilized by hydrogen bonding networks involving both the phenolic hydroxyl and carboxylic acid functional groups. These interactions create layered structures that contribute to the overall stability and physical properties of the solid-state material.

The molecular conformations observed in crystallographic studies reveal preferred orientations of the propionic acid chain relative to the coumarin plane. Extended conformations are favored when intermolecular hydrogen bonding opportunities are optimized, while more compact arrangements may be adopted when steric considerations become dominant. These conformational preferences directly influence the compound's solubility characteristics and potential biological activities.

Comparative Analysis with Related Coumarin Derivatives

Comparative structural analysis reveals significant relationships between this compound and other members of the hydroxycoumarin family. The parent compound 7-hydroxy-4-methylcoumarin, also known as hymecromone, shares the identical coumarin core structure but lacks the propionic acid substitution. This fundamental difference profoundly affects solubility, with the carboxylic acid functionality imparting greater water solubility compared to the parent compound.

The closely related acetic acid derivative, 7-Hydroxy-4-methylcoumarin-3-acetic acid, differs by only one methylene unit in the side chain length. This structural similarity results in comparable chemical properties, though the propionic acid analog exhibits slightly different pharmacokinetic characteristics due to the extended carbon chain. Both compounds demonstrate similar spectroscopic properties, with minor shifts in absorption and emission wavelengths attributable to the altered electronic environment created by the different chain lengths.

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Difference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | C10H8O3 | 176.17 | 186-191°C | Parent compound |

| 7-Hydroxy-4-methylcoumarin-3-acetic acid | C12H10O5 | 234.21 | 268°C | Acetic acid chain |

| This compound | C12H10O5 | 234.20 | - | Propionic acid chain |

| Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate | C15H16O5 | 276.28 | - | Ethyl ester form |

The chlorinated analog 3-chloro-7-hydroxy-4-methylcoumarin presents an interesting comparison point, where halogen substitution at position 3 creates distinctly different electronic properties compared to the propionic acid substitution. The chlorine atom acts as an electron-withdrawing group, significantly altering the reactivity and spectroscopic characteristics of the molecule. The melting point of 240-244 degrees Celsius for the chlorinated derivative demonstrates the influence of different substituents on physical properties.

Metabolic studies of related compounds reveal that 3-(2,4-dihydroxyphenyl)-propionic acid represents a potential degradation product of coumarin derivatives through microbial metabolism. This relationship suggests possible biotransformation pathways for the target compound, where the coumarin ring system may undergo ring opening and hydroxylation reactions to yield similar propionic acid derivatives.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The ethyl ester derivative exhibits well-defined proton resonances that inform the understanding of the parent acid structure. The aromatic region displays signals corresponding to the benzene ring protons, with the hydroxyl-substituted positions showing characteristic downfield shifts due to the electron-withdrawing effects of the oxygen substituent.

The methyl group at position 4 appears as a sharp singlet in the aliphatic region, typically around 2.3 parts per million in deuterated dimethyl sulfoxide solutions. The propionic acid chain manifests as a characteristic pattern of multiplets corresponding to the methylene groups, with the alpha-carbon protons showing distinct chemical shifts due to their proximity to both the aromatic system and the carbonyl carbon. Carbon-13 nuclear magnetic resonance spectroscopy reveals the expected number of carbon signals, with the carbonyl carbons appearing in the characteristic downfield region around 170-180 parts per million.

Infrared spectroscopy demonstrates diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The hydroxyl stretch typically appears as a broad absorption around 3200-3500 wavenumbers, while the carbonyl groups generate distinct peaks in the 1600-1750 wavenumber region. The coumarin lactone carbonyl characteristically absorbs around 1730 wavenumbers, while the carboxylic acid carbonyl appears at slightly lower frequency due to hydrogen bonding effects.

| Spectroscopic Method | Key Diagnostic Features | Typical Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.4-7.5 parts per million |

| 1H Nuclear Magnetic Resonance | Methyl group | 2.3 parts per million |

| 1H Nuclear Magnetic Resonance | Methylene chain | 2.5-3.2 parts per million |

| Infrared | Hydroxyl stretch | 3200-3500 wavenumbers |

| Infrared | Carbonyl stretch | 1650-1750 wavenumbers |

| Ultraviolet-Visible | Lambda maximum | 321 nanometers |

Ultraviolet-visible spectroscopy reveals characteristic absorption patterns consistent with the extended conjugated system present in the coumarin structure. The lambda maximum typically occurs around 321 nanometers in aqueous-methanolic solutions, reflecting the electronic transitions within the benzopyran chromophore. The compound exhibits fluorescence properties with excitation maxima around 360 nanometers and emission around 450 nanometers, making it useful for analytical applications requiring fluorescent detection.

特性

IUPAC Name |

3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGDSAVPKKKVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415489 | |

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-06-2 | |

| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 7-Hydroxy-4-methylcoumarin Core

The chromen-2-one core with a hydroxy group at position 7 and a methyl group at position 4 is typically synthesized via a Pechmann condensation reaction. This involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate or similar β-ketoesters.

- Resorcinol (0.03 mol) is dissolved in ethyl acetoacetate (0.05 mol) and added dropwise to a cooled acidic medium (e.g., sulfuric acid) at around 50°C with stirring.

- The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate:chloroform (6:4) as the solvent system.

- Upon completion, the reaction mixture is poured into crushed ice to precipitate the coumarin derivative.

- The solid is filtered, washed, and purified by recrystallization from ethanol.

- Yield: approximately 90%, melting point 180–190°C.

This method reliably produces 7-hydroxy-4-methylcoumarin as a key intermediate.

Introduction of the Propionic Acid Side Chain

The propionic acid moiety at the 3-position of the coumarin ring can be introduced by several synthetic routes, including:

- Alkylation of 7-hydroxy-4-methylcoumarin with haloalkanoic acid derivatives

- Carboxylation of suitable chromenyl intermediates

- Side-chain elongation via Michael addition or related reactions

A common approach involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate in ethanol:

- The coumarin is dissolved in ethanol with potassium carbonate to form a clear solution.

- Ethyl chloroacetate (0.2 mol) is added dropwise, and the mixture is refluxed for 4–5 hours.

- The reaction progress is monitored by TLC.

- After completion, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate.

- Subsequent hydrolysis of the ester group under acidic or basic conditions yields the free propionic acid derivative.

Alternative Synthetic Routes

Other methods reported include:

- Cyclization of β-aroyl propionic acids followed by functional group transformations to install the chromen-2-one and propionic acid functionalities.

- Use of hydrazine hydrate and chloranil in multi-step syntheses to generate related coumarin derivatives with propionic acid side chains, often involving intermediate pyridazinone or triazolopyridazine structures.

Reaction Conditions and Monitoring

| Step | Reagents/Conditions | Monitoring Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Pechmann condensation | Resorcinol + ethyl acetoacetate, acid, 50°C | TLC (ethyl acetate:chloroform 6:4) | ~90 | 180–190 |

| Alkylation with ethyl chloroacetate | 7-hydroxy-4-methylcoumarin, K2CO3, ethanol, reflux 4–5 h | TLC | Not specified | 170–171 |

| Hydrolysis of ester to acid | Acidic or basic hydrolysis | TLC, acid-base titration | Not specified | Not specified |

Purification and Characterization

- The final product, 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, is typically purified by recrystallization from ethanol or other suitable solvents.

- Characterization is performed using standard techniques such as IR spectroscopy, ^1H NMR, melting point determination, and TLC to confirm purity and structure.

Summary of Key Research Findings

- The Pechmann condensation remains the most efficient and widely used method for synthesizing the coumarin core with hydroxy and methyl substituents.

- Introduction of the propionic acid side chain is effectively achieved via alkylation with haloalkanoates followed by hydrolysis.

- Reaction monitoring by TLC and purification by recrystallization ensure high purity and yield.

- Multi-step syntheses involving hydrazine and chloranil have been reported for related coumarin derivatives but are more complex and less direct for this specific compound.

化学反応の分析

Types of Reactions

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinones

Reduction: Reduction of the carbonyl group to form alcohols

Substitution: Electrophilic substitution reactions on the aromatic ring

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Substitution: Halogens or nitrating agents in the presence of catalysts

Major Products Formed

Oxidation: Formation of quinones

Reduction: Formation of alcohol derivatives

Substitution: Formation of halogenated or nitrated derivatives

科学的研究の応用

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins

Biology: Employed in fluorescence microscopy to study cellular processes

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent

Industry: Utilized in the development of fluorescent dyes and pH indicators

作用機序

The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:

Binding to nucleic acids: Enhancing fluorescence upon binding

Interaction with proteins: Altering fluorescence based on the protein environment

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ primarily in substituents on the coumarin core or modifications to the propionic acid side chain. Key examples include:

Research Findings and Data Gaps

- Biological Data: Limited evidence directly addresses the target compound’s bioactivity. Further studies could compare its efficacy with 3-(2,4-dihydroxyphenyl)-propionic acid in microbial assays or with 3-hydroxy-4-methoxycinnamic acid in antioxidant tests .

生物活性

3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, a member of the coumarin family, exhibits a range of biological activities that have garnered significant attention in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C13H12O5

- Molecular Weight : 248.23 g/mol

- CAS Number : 5310805

Coumarins, including this compound, are known for their diverse biological effects, which include:

- Anticancer Activity : Studies indicate that coumarin derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from coumarins have shown selective cytotoxicity against cancerous cells while sparing normal cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Coumarins exhibit anti-inflammatory properties by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines .

- Antioxidant Activity : The antioxidant properties of coumarins help in scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- Anticancer Studies : A series of experiments demonstrated that derivatives of this compound exhibited significant inhibitory effects on human malignant cell lines, including HCT116 (colon cancer) and A549 (lung cancer) cells. The most potent derivatives had IC50 values as low as 0.12 mg/mL, indicating a strong potential for therapeutic applications in oncology .

- Mechanistic Insights : Research has shown that these compounds may act through specific signaling pathways such as HSP90 and TRAP1, which are crucial in cancer cell survival and proliferation. The selectivity towards cancer cells was confirmed through assays comparing effects on normal HEK293 cells versus cancerous lines .

- In Vivo Studies : Additional studies have indicated that the anti-inflammatory properties of coumarins can be attributed to their ability to inhibit NF-kB signaling pathways, thus reducing the expression of inflammatory mediators .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving 3-hydroxy-4H-chromen-4-one derivatives. For example, a protocol for analogous coumarin-propanoate esters involves condensation of substituted aldehydes with 4-thiazolidinones under basic conditions, followed by electrophilic cyclization ( ). Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical for yield improvement .

Q. Which techniques are most reliable for structural characterization of this compound?

- Methodological Answer : X-ray crystallography using SHELXL ( ) is the gold standard for resolving bond lengths and angles. Complementary methods include:

- NMR : Assign peaks using - and -NMR to confirm substitution patterns (e.g., methyl and hydroxy groups on the coumarin core).

- FT-IR : Identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations .

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) .

Q. How can researchers validate the purity of synthesized batches?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) for quantification.

- Melting Point Analysis : Compare observed values with literature data (e.g., analogs in report 43–45°C).

- Elemental Analysis : Verify C/H/O ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How to resolve discrepancies between experimental and computational spectral data during structural validation?

- Methodological Answer : Cross-validate using:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate NMR/IR spectra.

- X-ray Refinement : Use SHELXL ( ) to resolve ambiguities in stereochemistry.

- Dynamic NMR : Probe conformational flexibility in solution if temperature-dependent peak splitting occurs .

Q. What strategies mitigate low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium on charcoal ( ) or enzyme-mediated catalysis for regioselective reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) often enhance reaction rates for coumarin derivatives.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. How to evaluate the compound’s biological activity in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Screen for antioxidant activity via DPPH radical scavenging (common for phenolic coumarins, as in ).

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-(4-hydroxyphenyl)propionic acid in ) to identify critical functional groups.

- Cytotoxicity Testing : Use MTT assays on human cell lines (e.g., HepG2) to assess therapeutic index .

Q. What analytical challenges arise when detecting this compound in environmental or biological matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex matrices.

- LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitivity. For example, highlights LC-MS protocols for perfluoroether acids, adaptable to this compound by optimizing collision energy.

- Matrix Effects : Spike calibration standards into blank matrices (e.g., plasma, soil) to quantify recovery rates .

Q. How to assess stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C.

- Kinetic Analysis : Monitor degradation via HPLC and calculate half-life () using first-order kinetics.

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。